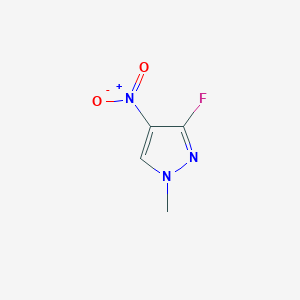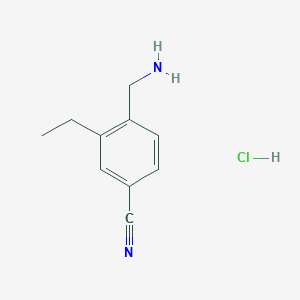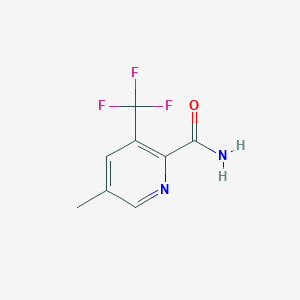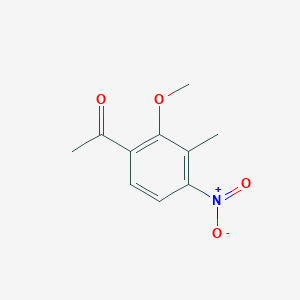
1-(3-Aminoquinoxalin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminoquinoxalin-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound has a molecular formula of C10H9N3O and a molecular weight of 187.20 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Aminoquinoxalin-2-yl)ethan-1-one can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction typically occurs under acidic or basic conditions and can be catalyzed by various agents .
Industrial Production Methods: Industrial production of this compound often involves the use of heterogeneous catalytic reactions. These methods are favored for their cost-effectiveness, environmental friendliness, and high selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Aminoquinoxalin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amino-substituted quinoxalines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which have significant biological and pharmacological activities .
Aplicaciones Científicas De Investigación
1-(3-Aminoquinoxalin-2-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminoquinoxalin-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit alpha-glucosidase, which is involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound of 1-(3-Aminoquinoxalin-2-yl)ethan-1-one, known for its broad spectrum of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: A structural isomer of quinoxaline with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 3-position and ethanone group at the 1-position make it a versatile intermediate for the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
1-(3-aminoquinoxalin-2-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c1-6(14)9-10(11)13-8-5-3-2-4-7(8)12-9/h2-5H,1H3,(H2,11,13) |
Clave InChI |
AQAMMSIZJFWQQV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=CC=CC=C2N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)






![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)



